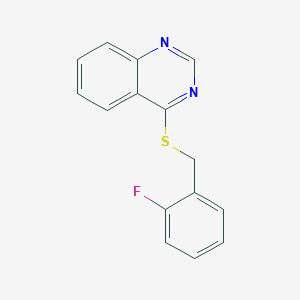

4-((2-Fluorobenzyl)thio)quinazoline

Description

Overview of the Quinazoline (B50416) Scaffold in Contemporary Medicinal Chemistry Research

The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. wisdomlib.orgnih.gov Its derivatives have garnered immense attention due to their wide spectrum of biological activities. wisdomlib.orgnih.govmdpi.com The versatility of the quinazoline scaffold allows for substitutions at various positions, which in turn modulates its pharmacological properties. mdpi.com This has led to the development of a multitude of derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govekb.eg The established importance of this scaffold is underscored by the existence of several approved drugs on the market that feature the quinazoline core. mdpi.comnih.gov

The anticancer activity of quinazoline derivatives has been a particularly fertile area of research. ekb.eg Many of these compounds function by inhibiting key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comnih.gov The ability to fine-tune the structure-activity relationship of quinazoline-based molecules makes them highly attractive candidates for the development of targeted cancer therapies. mdpi.com

Importance of Thioether Linkages in Quinazoline Derivative Research

The introduction of a thioether linkage at the 4-position of the quinazoline ring has been a strategic move in the design of new bioactive molecules. nih.govresearchgate.net This modification has been shown to impart a range of desirable properties, including enhanced biological activity and altered physicochemical characteristics. rsc.org The thioether bond can participate in hydrogen bonding, which can be crucial for the interaction of the molecule with its biological target. rsc.org

Research into 4-thioquinazoline derivatives has revealed their potential across various therapeutic areas. nih.govresearchgate.net For instance, S-substituted 4-alkyl(aryl)thioquinazoline derivatives have demonstrated significant anti-proliferative activities against certain cancer cell lines. researchgate.netnih.gov Moreover, the incorporation of a thioether moiety has been explored in the development of antimicrobial agents, with some derivatives showing promising activity against plant pathogens. rsc.org The synthesis of these compounds often involves the reaction of a 4-chloroquinazoline (B184009) with a suitable thiol. researchgate.netnih.gov

Contextualizing 4-((2-Fluorobenzyl)thio)quinazoline within Ongoing Drug Discovery Initiatives

The specific compound, this compound, represents a targeted modification within the broader class of 4-thioquinazoline derivatives. The inclusion of a 2-fluorobenzyl group is a deliberate design choice aimed at potentially enhancing the compound's biological profile. The fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with its target protein.

While specific research on this compound is not extensively detailed in the provided search results, the broader context of related compounds suggests its potential as a subject of interest in drug discovery programs. For example, studies on similar 2-mercaptoquinazolin-4(3H)-one derivatives have shown inhibitory activity against human carbonic anhydrase isoforms, which are implicated in certain types of cancer. tandfonline.com Furthermore, the synthesis of various quinazolinone thioether linked compounds has been pursued to explore their anticancer and antimicrobial activities. tandfonline.comchemicalpapers.comtandfonline.com The design of this compound aligns with the ongoing strategy of creating novel quinazoline derivatives with potentially improved therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-13-7-3-1-5-11(13)9-19-15-12-6-2-4-8-14(12)17-10-18-15/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWZYFLXIVPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=CC=CC=C32)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 2 Fluorobenzyl Thio Quinazoline and Analogues

Impact of the Thioether Linkage on Biological Potency and Selectivity

The thioether linkage at the C4 position of the quinazoline (B50416) ring is a crucial determinant of the biological activity profile of this class of compounds. This sulfur bridge, connecting the quinazoline core to the benzyl (B1604629) moiety, is not merely a passive linker but an active contributor to the molecule's interaction with its biological targets.

Research on various quinazoline derivatives has highlighted the significance of the thioether bond in modulating potency and selectivity. Studies have shown that the presence of a thioether linkage can be more favorable for inhibitory activity compared to other linkers, such as urea-containing derivatives. nih.gov The sulfur atom, with its specific size, electronegativity, and ability to participate in hydrogen bonding and other non-covalent interactions, plays a pivotal role in the binding affinity of the molecule to target proteins. For instance, in the context of enzyme inhibition, the thioether moiety can orient the benzyl substituent into a specific hydrophobic pocket within the active site, thereby enhancing inhibitory potency.

Role of the 2-Fluorobenzyl Substituent in Modulating Pharmacological Activity

The 2-fluorobenzyl group attached to the thioether linkage is another critical component influencing the pharmacological activity of the parent compound. The introduction of a fluorine atom at the ortho position of the benzyl ring has profound effects on the molecule's electronic properties, lipophilicity, and metabolic stability.

Fluorine is a small, highly electronegative atom that can form strong carbon-fluorine bonds. Its presence can alter the pKa of nearby functional groups and influence the molecule's conformation through steric and electronic effects. In the case of 4-((2-Fluorobenzyl)thio)quinazoline, the 2-fluoro substituent can engage in specific interactions, such as hydrogen bonding with backbone amides or side-chain residues within the active site of a target protein. These interactions can significantly contribute to the binding affinity and selectivity of the compound.

Moreover, the fluorine atom can block metabolic attack at the ortho position of the benzyl ring, thereby increasing the metabolic stability and in vivo half-life of the compound. This is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The position of the fluorine atom is also critical; studies on related structures have shown that positional isomers (e.g., 3-fluoro or 4-fluoro) can exhibit markedly different biological activities, highlighting the specific role of the ortho-fluoro substitution.

Systematic Substituent Variations on the Quinazoline Core for Efficacy Enhancement

To optimize the biological activity of this compound, extensive research has been conducted on the systematic variation of substituents on the quinazoline core itself. The quinazoline ring offers several positions (e.g., C5, C6, C7, and C8) where modifications can be made to fine-tune the compound's properties.

Conversely, the introduction of bulky substituents can be detrimental to activity, likely due to steric hindrance within the binding pocket of the target protein. The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups can modulate the reactivity of the quinazoline ring system and influence its interaction with biological macromolecules.

Influence of Substituent Position and Electronic Properties on Biological Outcomes

The precise positioning and electronic nature of substituents on both the quinazoline core and the benzyl ring are paramount in dictating the biological outcomes. SAR studies have consistently demonstrated that even minor changes in substituent position can lead to dramatic shifts in potency and selectivity.

For example, in a series of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, the nature and position of the substituent on the benzyl ring significantly impacted their inhibitory activity against human carbonic anhydrase isoforms. A study by Namuduri et al. (2020) provided data on a 4-fluorobenzyl analog, which can be compared with other substituted benzyl analogs to understand the electronic and steric effects. tandfonline.com

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, influence the electron density distribution across the entire molecule. This, in turn, affects the strength of interactions with the biological target. For instance, an electron-withdrawing fluorine atom can create a partial positive charge on the adjacent carbon atom, which may lead to favorable electrostatic interactions within a protein's active site.

Rational Design Principles Derived from SAR Elucidation

The culmination of extensive SAR studies on this compound and its analogues has led to the formulation of several rational design principles for developing more potent and selective therapeutic agents. These principles serve as a guide for medicinal chemists in the design of next-generation inhibitors.

A key principle is the indispensability of the thioether linkage at the C4 position for potent biological activity. This linkage provides the optimal geometry and electronic environment for effective target engagement. Another important principle is the strategic placement of a small, electronegative substituent, such as fluorine, on the benzyl ring to enhance binding affinity and improve metabolic stability. The ortho position appears to be particularly favorable for this substitution.

Furthermore, SAR studies have underscored the importance of decorating the quinazoline core with appropriate substituents. Small, electron-donating groups at the C6 and C7 positions are generally favored for enhancing potency. The combination of these structural features—a C4-thioether linkage, a 2-fluorobenzyl moiety, and optimized substitution on the quinazoline core—provides a robust template for the design of novel and effective therapeutic agents based on the quinazoline scaffold.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies with Known Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of 4-((2-Fluorobenzyl)thio)quinazoline with potential protein targets.

A molecular docking study would reveal the specific interactions between this compound and the amino acid residues within the binding site of a target protein. These interactions could include:

Hydrogen Bonds: The quinazoline (B50416) nitrogen atoms could act as hydrogen bond acceptors, while any potential hydroxyl or amine groups on a target protein could act as donors.

Hydrophobic Interactions: The benzyl (B1604629) and quinazoline rings would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic nature of the quinazoline and benzyl moieties could lead to pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom on the benzyl group could participate in halogen bonding with electron-rich atoms in the protein's binding pocket.

A hypothetical interaction table might look as follows:

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Quinazoline Nitrogen | Ser, Thr, Asn, Gln |

| Hydrophobic | Benzyl Ring, Quinazoline | Val, Leu, Ile, Ala, Met |

| Pi-Pi Stacking | Benzyl Ring, Quinazoline | Phe, Tyr, Trp |

| Halogen Bond | 2-Fluoro group | Backbone carbonyls, Asp, Glu |

Docking algorithms calculate a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for different binding poses of the ligand. The pose with the lowest energy score is typically considered the most favorable and likely binding conformation. This data would be critical in ranking the potential efficacy of this compound against various targets.

Molecular Dynamics Simulations to Assess Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the this compound-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and the key interactions. Analysis of the simulation trajectory would involve calculating root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound, a dataset of structurally related compounds with known activities would be required. Molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound and used to build a predictive model that could estimate the activity of new, untested analogs.

De Novo Design Strategies and Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a biological target for this compound is known, its structure could be used as a query in a virtual screening campaign to identify other potential inhibitors.

De novo design strategies could also be employed to design novel ligands based on the structure of the target's binding site. Fragments of this compound could be used as starting points to grow new molecules with potentially improved binding affinities and other desirable properties.

Preclinical Biological Evaluation of this compound Remains Undocumented in Publicly Accessible Research

Comprehensive searches of publicly available scientific literature and research databases have yielded no specific preclinical data on the biological activities of the chemical compound this compound. Despite the broad interest in quinazoline derivatives for their potential as anticancer agents, this particular molecule has not been the subject of published studies detailing its effects on cancer cell lines or its underlying mechanisms of action.

The user's request for an article focused solely on the preclinical biological evaluation of this compound, with a specific outline covering its in vitro antiproliferative activity, cellular mechanisms of action including cell cycle arrest and apoptosis induction, cannot be fulfilled at this time due to the absence of relevant research findings.

The field of medicinal chemistry extensively investigates the quinazoline scaffold, and numerous derivatives have been synthesized and evaluated for their therapeutic potential. This research has led to the development of several approved anticancer drugs. However, the specific substitution of a 2-fluorobenzylthio group at the 4-position of the quinazoline ring system does not appear in the current body of scientific literature in the context of a biological evaluation.

Therefore, information regarding its efficacy against established cancer cell lines, its potential for cell line specificity, and any comparative analysis with benchmark anticancer agents is not available. Similarly, there are no documented investigations into its effects on cell cycle progression or its ability to induce programmed cell death (apoptosis) through pathways such as caspase activation or the modulation of Bax and Bcl-2 proteins.

Until research focusing specifically on the biological properties of this compound is conducted and published, a detailed and scientifically accurate article as per the requested outline cannot be generated.

Anticancer Research Applications

Investigations into Cellular Mechanisms of Action

Tubulin Polymerization Inhibition

There is no publicly available scientific literature or research data describing the effects of this compound on tubulin polymerization.

Inhibition of Key Protein Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-Kinase (PI3K))

No specific data from preclinical studies are available regarding the inhibitory activity of this compound against the protein kinases EGFR, VEGFR-2, or PI3K. While the broader class of quinazoline derivatives has been investigated for such activities, no research has been published on this specific compound.

Topoisomerase Inhibition

There are no available research findings or data concerning the ability of this compound to inhibit topoisomerase enzymes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

There is no published research or data evaluating the inhibitory effects of this compound on PARP enzymes.

Antiangiogenic Properties and Related Target Engagement (e.g., VEGFR-2)

No preclinical studies have been published that investigate the antiangiogenic properties of this compound or its engagement with related targets such as VEGFR-2.

In Vivo Efficacy Studies in Murine Tumor Xenograft Models (Non-Clinical)

There are no reports in the scientific literature of in vivo efficacy studies of this compound in murine tumor xenograft models.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive searches for preclinical biological data on the specific chemical compound this compound have yielded no specific results. While there is a substantial body of research on the antimicrobial properties of the broader quinazoline and quinazolinone classes of compounds, detailed information focusing solely on the antibacterial and antifungal activities, minimum inhibitory concentrations (MICs), mechanisms of action, and activity against resistant strains for this compound is not present in the available scientific literature.

Research in scientific databases and journals highlights various derivatives of quinazoline for their potential as therapeutic agents. Studies often explore how different substitutions on the quinazoline core influence biological activity. For instance, research has been conducted on compounds like 2-thio-substituted quinazolinones and other quinazolin-4(3H)-one derivatives, investigating their efficacy against a range of microbes and their mechanisms, such as the inhibition of bacterial DNA gyrase. However, these findings are specific to the molecules studied in those reports and cannot be extrapolated to this compound.

The scientific community continues to synthesize and evaluate new quinazoline derivatives for various pharmacological applications, including antimicrobial research. It is possible that this compound may be a subject of ongoing or future research that has not yet been published.

Therefore, a detailed article on the preclinical antimicrobial evaluation of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific data in the public domain.

2 Preclinical Biological Evaluation and Mechanistic Investigations (In Vitro and Animal Models)

1 Spectrum of Activity Against Fungal Pathogens

Research into the antifungal properties of quinazoline derivatives has revealed a promising spectrum of activity against various fungal pathogens. While data on this compound is specific, studies on structurally related compounds, such as 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, have demonstrated notable inhibitory effects. These compounds have been shown to be effective against a range of fungi, with EC50 values indicating a high level of potency. For instance, certain derivatives have exhibited significant inhibition of mycelial growth in fungi such as Fusarium oxysporum, Botrytis cinerea, and Gibberella zeae. researchgate.net

The antifungal efficacy of these related quinazoline compounds is highlighted by their low EC50 values, which in some cases range from 8.3 to 64.2 µg/mL against a panel of fungal species. researchgate.net This suggests that the quinazoline scaffold, particularly with a thioether linkage at the 4-position, is a viable pharmacophore for the development of novel antifungal agents. The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. Further studies focusing on this specific compound are warranted to fully elucidate its antifungal spectrum.

Table 1: Antifungal Activity of a Structurally Related Quinazoline Derivative (Compound 3g) Against Various Fungal Pathogens

| Fungal Pathogen | EC50 (µg/mL) |

|---|---|

| Fusarium oxysporum | 10.5 |

| Botrytis cinerea | 8.3 |

| Gibberella zeae | 12.1 |

| Pellicularia sasakii | 25.4 |

| Alternaria solani | 64.2 |

Data is illustrative of related compounds and not specific to this compound. researchgate.net

2 Inhibition of Fungal Growth and Virulence Factors

The mechanism by which quinazoline derivatives exert their antifungal effects involves the disruption of essential cellular processes and the inhibition of key virulence factors. Studies on compounds structurally similar to this compound have provided insights into these mechanisms. For example, treatment of Fusarium oxysporum with a related 6-fluoro-4-alkylthioquinazoline derivative led to a significant reduction in spore germination, with only 6.5% of spores budding at a concentration of 100 µg/mL. researchgate.net

Furthermore, these compounds have been observed to induce morphological changes in fungal hyphae, including malformation and the condensation of endosomes. researchgate.net A key aspect of their mechanism appears to be the disruption of cell membrane integrity, leading to increased permeability. researchgate.net This is often associated with the inhibition of enzymes crucial for cell wall synthesis, such as chitinase, and a subsequent decline in the content of essential cell wall components like D-GlcNAc. researchgate.net While the soluble protein content may not show obvious changes, the impact on cell wall and membrane integrity is a significant factor in the inhibition of fungal growth. researchgate.net Targeting virulence factors is considered a promising strategy for the development of new antifungal drugs as it may reduce the likelihood of resistance development compared to targeting fungal growth directly. acs.org

3 Agricultural Antimicrobial Applications (e.g., Phytopathogenic Bacteria)

In addition to their antifungal properties, quinazoline thioether derivatives have demonstrated significant potential in agricultural applications as antimicrobial agents against phytopathogenic bacteria. Research on compounds with a similar scaffold to this compound has shown notable in vitro antibacterial activity against several important plant pathogens. nih.gov

For instance, certain quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety have exhibited potent activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo), the causative agents of citrus canker and bacterial blight of rice, respectively. nih.gov In some cases, the efficacy of these compounds surpassed that of the commercial agrobactericide bismerthiazol. nih.gov For example, one derivative demonstrated an EC50 value of 7.2 µg/mL against Xoo, which was approximately 12-fold more potent than bismerthiazol. nih.gov In vivo assays have further supported the potential of these compounds as promising plant bactericides for controlling diseases like bacterial leaf blight in rice. nih.gov The structural similarities suggest that this compound could also possess valuable properties for crop protection.

Emerging Research Frontiers and Future Academic Perspectives

Development of Multifunctional Hybrid Compounds Incorporating 4-((2-Fluorobenzyl)thio)quinazoline Scaffolds

A promising strategy in drug discovery is the creation of hybrid compounds, where two or more pharmacophores are combined into a single molecule to enhance potency and address multiple biological targets. rsc.orgacs.org This approach is being actively pursued for quinazoline (B50416) derivatives. For instance, researchers have synthesized and evaluated quinazoline-thiazole hybrids as potential antiproliferative and anti-angiogenic agents. nih.gov Similarly, hybrids of quinazoline with triazoles have been investigated for their anticancer properties, often targeting key enzymes like epidermal growth factor receptor (EGFR). acs.org

The development of multifunctional hybrids incorporating the this compound scaffold could lead to novel therapeutics with improved efficacy. By linking this quinazoline moiety to other bioactive scaffolds, it may be possible to create synergistic effects or overcome drug resistance mechanisms. nih.govrsc.org

| Hybrid Scaffold Component | Potential Therapeutic Target | Reference |

| Thiazole | VEGFR2, Angiogenesis | nih.gov |

| Triazole | EGFR, Cancer Proliferation | rsc.orgacs.org |

| Oxadiazole | Cancer Cell Proliferation (HeLa) | rsc.org |

| Indole | Antimicrobial, Antioxidant, Anticancer | rsc.org |

Integration of Advanced Computational and High-Throughput Experimental Screening Approaches

The discovery and optimization of novel therapeutic agents are increasingly driven by the integration of computational and high-throughput screening (HTS) methods. acs.orgfrontiersin.org These approaches are particularly valuable for exploring the vast chemical space of quinazoline derivatives.

Computational methods , such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, are employed to understand the structural requirements for biological activity and to predict the binding of quinazoline derivatives to their targets. frontiersin.orgresearchgate.net These in silico techniques can prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. acs.orgrjptonline.org For example, HTS has been used to identify novel quinazoline-based inhibitors of fungal group II introns. acs.org The application of HTS to libraries containing this compound and its analogs could uncover new biological activities and starting points for drug development. The combination of HTS with subsequent structure-activity relationship (SAR) studies and optimization is a powerful pipeline for identifying lead compounds. acs.org

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While quinazoline derivatives are well-known for their anticancer activity, particularly as inhibitors of tyrosine kinases like EGFR, researchers are actively exploring novel biological targets and therapeutic applications. nih.govmdpi.com This expansion of scope could reveal new uses for this compound.

Recent research has demonstrated the potential of quinazoline derivatives in a variety of therapeutic areas beyond oncology, including:

Antiviral: Certain quinazoline derivatives have shown activity against influenza and other viruses. mdpi.com

Anti-inflammatory: The quinazoline scaffold has been investigated for its potential to yield new anti-inflammatory agents. mdpi.compreprints.orgijfmr.com

Neurodegenerative Diseases: There is growing interest in the potential of quinazoline derivatives to treat conditions like Alzheimer's disease by targeting processes such as cholinesterase inhibition and β-amyloid aggregation. mdpi.com

Antimicrobial: The quinazoline nucleus is a feature of compounds with antibacterial and antifungal properties. mdpi.com

Antimalarial: Quinazoline derivatives have been identified as potential antimalarial agents. researchgate.net

The diverse pharmacological activities of the quinazoline scaffold suggest that this compound may have therapeutic applications that are yet to be discovered. wisdomlib.orgresearchgate.netresearchgate.net Further screening against a wide range of biological targets is warranted.

Addressing Challenges in Compound Optimization for Enhanced Preclinical Efficacy

A significant hurdle in drug development is the optimization of lead compounds to improve their preclinical efficacy. For quinazoline derivatives like this compound, key challenges include enhancing selectivity, overcoming drug resistance, and improving pharmacokinetic properties. nih.govnih.gov

Structural modifications to the quinazoline core are a primary strategy for addressing these challenges. nih.gov For example, substitutions at various positions on the quinazoline ring can significantly impact a compound's activity and selectivity. mdpi.com The goal is to design molecules that are potent against their intended target while minimizing off-target effects that can lead to toxicity. nih.gov Overcoming the development of resistance is another critical aspect of optimization. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems

Targeted delivery systems , such as nanoparticles, offer another avenue for enhancing the therapeutic efficacy of quinazoline-based compounds. researchgate.net By encapsulating the drug in a nanoparticle, it is possible to control its release and direct it to the site of action, thereby increasing its concentration at the target tissue and reducing systemic exposure. researchgate.netacs.org This approach can lead to improved efficacy and a better side-effect profile.

Q & A

Q. What are the optimal synthetic routes for preparing 4-((2-fluorobenzyl)thio)quinazoline, and what reagents/conditions are critical for yield optimization?

The synthesis typically involves functionalizing the quinazoline core via nucleophilic substitution or thiolation. Key steps include:

- Thiolation : Reacting 4-chloroquinazoline derivatives with 2-fluorobenzylthiol under basic conditions (e.g., NaH in DMF) to introduce the thioether group .

- Cyclization : For quinazoline precursors, cyclization of 2-aminobenzamide derivatives with carbonyl chlorides (e.g., ferrocenecarbonyl chloride) followed by thionation using P₂S₅ can yield thio-substituted analogs .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating pure products. Yields range from 60–85%, depending on substituent steric effects .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic proton shifts at δ 7.2–8.6 ppm for quinazoline) and thioether linkage (singlet for SCH₂ at δ 4.6–4.8 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 363.1 for triazole-quinazoline hybrids) .

- X-ray Crystallography : Resolves bond angles and confirms substitution patterns (e.g., C–S bond length ~1.78 Å in thioether derivatives) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (PBS, pH 7.4). The fluorobenzyl group enhances lipophilicity (logP ~2.5–3.0), necessitating sonication or co-solvents (e.g., 10% Tween-80) for aqueous dispersion .

- Stability : Conduct HPLC-UV monitoring under physiological conditions (37°C, 24 hrs). Thioethers are prone to oxidation; adding antioxidants (e.g., 0.1% BHT) or storing at –20°C in inert atmospheres improves stability .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly in cancer or neurodegenerative studies?

- Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, A549). IC₅₀ values <10 µM indicate potency. Compare with Erlotinib (EGFR inhibitor control) .

- Anti-Alzheimer’s Potential : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay. Derivatives with 4-aminoquinazoline scaffolds show IC₅₀ values of 1–5 µM, competitive with Donepezil .

- Kinase Inhibition : Screen against tyrosine kinases (e.g., PDGFR) using radioactive ATP-binding assays. Quinazolines with electron-withdrawing substituents (e.g., -F) enhance inhibitory activity .

Q. How do structural modifications to the quinazoline core or substituents influence the compound’s bioactivity and selectivity?

-

Substituent Effects :

Position Modification Impact Source C-2 Thioether vs. ether Thioethers improve membrane permeability (~2-fold) and kinase binding . C-4 Fluorobenzyl vs. chlorobenzyl Fluorine enhances metabolic stability (CYP450 resistance) and hydrophobic interactions . C-6/7 Methoxy groups Increase solubility but reduce kinase affinity due to steric hindrance . -

Computational Modeling : DFT studies (e.g., Gaussian 09) optimize geometry and predict redox behavior. Ferrocenyl analogs show HOMO-LUMO gaps correlating with electrochemical activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines to control genetic background effects .

- Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., sulfoxides) that may alter activity .

- Structural Confirmation : Re-examine NMR/X-ray data for regiochemical misassignments, which can falsely attribute activity to incorrect isomers .

Q. What challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

- Matrix Effects : Plasma proteins bind thioethers, reducing free drug levels. Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for extraction .

- Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 363→214) achieves sensitivity down to 0.1 ng/mL. Internal standards (e.g., deuterated analogs) correct for ion suppression .

Tables for Key Data

Table 1: Synthetic Yields Under Varying Conditions

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic substitution | NaH | DMF | 78 | 98 |

| Cyclization-thionation | P₂S₅ | Toluene | 65 | 95 |

Q. Table 2: Biological Activity of Selected Derivatives

| Compound | AChE IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PDGFR Inhibition (%) |

|---|---|---|---|

| 4-((2-Fluorobenzyl)thio) | 2.1 | 8.7 | 72 |

| 4-((4-Chlorobenzyl)thio) | 3.5 | 12.4 | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.